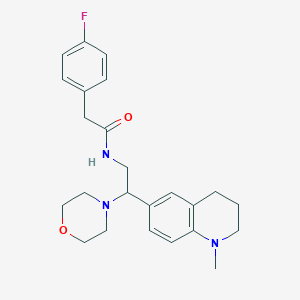

2-(4-fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including direct fluorination, Sonogashira cross-coupling, and the use of electrophilic fluorinating agents. For instance, the synthesis of a perfluoro-N-fluoro-N-(4-pyridyl)acetamide derivative was achieved through direct fluorination of a sodium salt precursor . Similarly, a quinoline derivative was synthesized using Sonogashira cross-coupling . These methods could potentially be adapted for the synthesis of 2-(4-fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and Mass spectral analysis . Additionally, computational methods such as DFT calculations have been employed to predict vibrational wavenumbers and compare them with experimental values . These techniques could be used to analyze the molecular structure of 2-(4-fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide, providing insights into its electronic and geometric properties.

Chemical Reactions Analysis

The related compounds exhibit reactivity that could inform the chemical reactions of the compound . For example, the perfluoro-N-fluoro-N-(4-pyridyl)acetamide derivative was shown to be a site-selective electrophilic fluorinating agent, capable of fluorinating various substrates under mild conditions . This suggests that the fluorophenyl moiety in 2-(4-fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide may also impart similar reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through experimental and theoretical studies. For instance, the nonlinear optical properties and molecular electrostatic potential of a quinazolin derivative were explored using DFT calculations, revealing insights into intermolecular charge transfer and hyperpolarizability . These properties are crucial for understanding the behavior of the compound under various conditions and could be relevant for the analysis of 2-(4-fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide.

Scientific Research Applications

Metabolism and Pharmacokinetics

- Disposition and Metabolism : A study on the novel orexin 1 and 2 receptor antagonist SB-649868, structurally similar to the specified compound, outlines its disposition and metabolism in humans. The study reveals that the compound is primarily eliminated via feces, with a significant portion undergoing metabolic transformations, including oxidation and rearrangement processes (Renzulli et al., 2011).

Toxicological Studies

- Toxic Hepatitis and Hepatotoxicity : Research on flutamide and cyproterone acetate, which are androgen receptor antagonists, has highlighted potential hepatotoxic effects. These studies may provide a framework for investigating the hepatotoxic potential of the specified compound, considering structural similarities and their interaction with metabolic enzymes (Manolakopoulos et al., 2004); (Miquel et al., 2007).

Pharmacokinetics in Diverse Populations

- Pharmacokinetics in Different Ethnicities : A study on K-601, an herbal formulation, provides insights into the pharmacokinetics of complex compounds in diverse populations. Such research could guide the study of the specified compound's behavior across different genetic backgrounds, which may influence metabolism and efficacy (Alolga et al., 2015).

Mechanism of Action and Interaction

- Interaction with Cytochrome P450 System : Investigations into acetaminophen's (paracetamol) modification of the sulfation of sex hormones provide a basis for understanding how compounds can interact with metabolic pathways, potentially influencing hormonal homeostasis. This research could be relevant when considering the metabolic and pharmacological interactions of the specified compound (Cohen et al., 2018).

properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN3O2/c1-27-10-2-3-19-16-20(6-9-22(19)27)23(28-11-13-30-14-12-28)17-26-24(29)15-18-4-7-21(25)8-5-18/h4-9,16,23H,2-3,10-15,17H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNGVBZGOZGMSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)F)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2502104.png)

![2-Chloro-N-[2-(3-methoxyphenyl)ethyl]-N-(oxolan-3-yl)acetamide](/img/structure/B2502116.png)

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2502118.png)

![3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2502120.png)

![4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine](/img/structure/B2502122.png)